An In-depth Technical Guide to the Synthesis and Characterization of 3'-Acetoxy-4-chlorobutyrophenone
An In-depth Technical Guide to the Synthesis and Characterization of 3'-Acetoxy-4-chlorobutyrophenone
This technical guide provides a comprehensive overview of a plausible synthetic route for 3'-Acetoxy-4-chlorobutyrophenone, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The guide details a multi-step synthesis protocol, starting from commercially available reagents, and outlines the expected characterization data for the final compound.
Proposed Synthesis Pathway
The synthesis of 3'-Acetoxy-4-chlorobutyrophenone can be achieved through a robust five-step process. This pathway begins with the Friedel-Crafts acylation of benzene to form the butyrophenone backbone, followed by a series of aromatic substitutions and functional group transformations to introduce the desired acetoxy group at the meta-position of the phenyl ring.
Caption: Proposed five-step synthesis of 3'-Acetoxy-4-chlorobutyrophenone.
Experimental Protocols
The following are detailed experimental methodologies for each step in the synthesis of 3'-Acetoxy-4-chlorobutyrophenone.
Step 1: Synthesis of 4-Chlorobutyrophenone
This step involves the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride using aluminum chloride as a catalyst.[1]
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Materials: Benzene (anhydrous), 4-chlorobutyryl chloride, aluminum chloride (anhydrous).
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Procedure:
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To a stirred suspension of anhydrous aluminum chloride in anhydrous benzene at 0-5°C, slowly add 4-chlorobutyryl chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield 4-chlorobutyrophenone.
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Step 2: Synthesis of 3'-Nitro-4-chlorobutyrophenone
The ketone group of 4-chlorobutyrophenone directs the electrophilic nitration to the meta position.
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Materials: 4-Chlorobutyrophenone, concentrated nitric acid, concentrated sulfuric acid.
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Procedure:
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Add 4-chlorobutyrophenone to concentrated sulfuric acid at 0°C.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) while maintaining the temperature below 10°C.
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Stir the reaction mixture at room temperature for a few hours.
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Pour the mixture onto crushed ice and stir until the ice melts.
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Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 3'-nitro-4-chlorobutyrophenone.
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Step 3: Synthesis of 3'-Amino-4-chlorobutyrophenone
The nitro group is reduced to an amino group using a metal-acid system.
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Materials: 3'-Nitro-4-chlorobutyrophenone, tin (granulated), concentrated hydrochloric acid.
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Procedure:
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To a mixture of 3'-nitro-4-chlorobutyrophenone and granulated tin, add concentrated hydrochloric acid portion-wise.
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Heat the reaction mixture on a water bath for several hours.
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Cool the mixture and make it alkaline by adding a concentrated sodium hydroxide solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the resulting 3'-amino-4-chlorobutyrophenone by column chromatography or recrystallization.
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Step 4: Synthesis of 3'-Hydroxy-4-chlorobutyrophenone
The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
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Materials: 3'-Amino-4-chlorobutyrophenone, sodium nitrite, sulfuric acid, water.
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Procedure:
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Dissolve 3'-amino-4-chlorobutyrophenone in dilute sulfuric acid and cool the solution to 0-5°C.
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Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
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Gently warm the solution of the diazonium salt. The diazonium group will be hydrolyzed to a hydroxyl group with the evolution of nitrogen gas.
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Cool the reaction mixture and extract the product with an organic solvent.
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Purify the crude 3'-hydroxy-4-chlorobutyrophenone by column chromatography.
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Step 5: Synthesis of 3'-Acetoxy-4-chlorobutyrophenone
The final step is the acetylation of the hydroxyl group.
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Materials: 3'-Hydroxy-4-chlorobutyrophenone, acetic anhydride, pyridine.
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Procedure:
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Dissolve 3'-hydroxy-4-chlorobutyrophenone in pyridine.
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Add acetic anhydride to the solution and stir at room temperature.
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After the reaction is complete, pour the mixture into cold water.
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Extract the product with an organic solvent.
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Wash the organic layer with dilute hydrochloric acid (to remove pyridine), followed by a sodium bicarbonate solution, and then brine.
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Dry the organic layer, and remove the solvent under reduced pressure to yield the final product, 3'-acetoxy-4-chlorobutyrophenone.
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Further purification can be achieved by recrystallization or column chromatography.
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Characterization of 3'-Acetoxy-4-chlorobutyrophenone
The structural confirmation of the synthesized 3'-Acetoxy-4-chlorobutyrophenone would be performed using standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.
| Property | Expected Value |
| Molecular Formula | C12H13ClO3 |
| Molecular Weight | 240.68 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| 1H NMR | δ (ppm): ~7.8-7.2 (m, 4H, Ar-H), ~3.6 (t, 2H, -CH2Cl), ~3.1 (t, 2H, -COCH2-), ~2.3 (s, 3H, -OCOCH3), ~2.2 (quintet, 2H, -CH2CH2CH2-) |
| 13C NMR | δ (ppm): ~197 (C=O, ketone), ~169 (C=O, ester), ~151 (C-OAc), ~138 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~122 (Ar-CH), ~121 (Ar-CH), ~45 (-CH2Cl), ~35 (-COCH2-), ~28 (-CH2CH2CH2-), ~21 (-OCOCH3) |
| IR (cm-1) | ~1765 (C=O, ester), ~1690 (C=O, ketone), ~1600, ~1480 (C=C, aromatic), ~1200 (C-O, ester), ~750 (C-Cl) |
| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+• and/or [M+H]+. Fragmentation may show loss of the acetoxy group, the chlorobutyl chain, and characteristic aromatic ketone fragments. For butyrophenone, characteristic fragment ions are observed at m/z 105 and 120.[2] For 4-chlorobutyrophenone, the molecular weight is 182.64 g/mol .[3] |
Hypothetical Biological Signaling Pathway
Butyrophenone derivatives are known to interact with various receptors in the central nervous system.[4] The following diagram illustrates a hypothetical signaling pathway where a molecule like 3'-Acetoxy-4-chlorobutyrophenone might act as a kinase inhibitor, a common mechanism for targeted drug therapies.
Caption: Hypothetical kinase inhibition by 3'-Acetoxy-4-chlorobutyrophenone.
This guide provides a foundational understanding for the synthesis and characterization of 3'-Acetoxy-4-chlorobutyrophenone. The provided protocols are based on established chemical principles and can be adapted and optimized by researchers in a laboratory setting. The characterization data serve as a benchmark for confirming the identity and purity of the synthesized compound.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
